2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% (abbreviated as 2-C-4-F-5-MCPP) is a chemical compound with a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and for the preparation of various derivatives. It has also been used in the development of new drugs and in the analysis of biological samples.
Scientific Research Applications
2-C-4-F-5-MCPP has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and for the preparation of various derivatives. It has also been used in the development of new drugs and in the analysis of biological samples.
Mechanism of Action
2-C-4-F-5-MCPP acts as a catalyst in a variety of reactions. It is believed to act by forming a complex with the substrate and then facilitating the reaction. It is also believed to act as a Lewis acid, which is a type of acid that can accept an electron pair from a donor molecule.
Biochemical and Physiological Effects
2-C-4-F-5-MCPP has been shown to be non-toxic and non-mutagenic. It has been used in the development of various drugs and has been found to have no adverse effects on the human body.
Advantages and Limitations for Lab Experiments
2-C-4-F-5-MCPP is a highly efficient reagent that is easy to use in the laboratory. It is stable in aqueous solutions and can be stored for long periods of time. However, it is not suitable for use in reactions that require high temperatures or long reaction times.
Future Directions
2-C-4-F-5-MCPP has a wide range of potential future applications. It could be used in the development of new drugs and in the analysis of biological samples. It could also be used to synthesize new compounds and derivatives. Additionally, it could be used in the synthesis of polymers and other materials. Finally, it could be used to catalyze various reactions, such as the synthesis of polymers and other materials.
Synthesis Methods
2-C-4-F-5-MCPP is synthesized from the reaction of 2-chloro-4-fluorophenol with 5-methoxycarbonylphenylboronic acid. The reaction is conducted in an aqueous medium at a temperature of 80°C for 30 minutes. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The yield of the reaction is typically 95%.
properties
IUPAC Name |
methyl 3-(3-chloro-4-hydroxyphenyl)-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)9-2-4-12(16)10(6-9)8-3-5-13(17)11(15)7-8/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGHWKLWFWPSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686119 |
Source
|
Record name | Methyl 3'-chloro-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262001-45-5 |
Source
|
Record name | Methyl 3'-chloro-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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